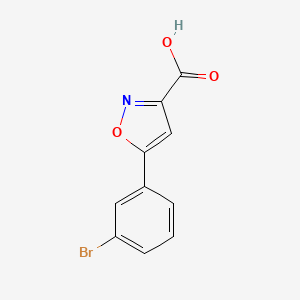

5-(3-Bromophenyl)isoxazole-3-carboxylic acid

説明

The compound "5-(3-Bromophenyl)isoxazole-3-carboxylic acid" is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazole derivatives have been studied extensively due to their interesting chemical properties and potential biological activities. These compounds are known to exhibit a range of pharmacological activities, including antimicrobial and antitubercular effects, as well as the ability to inhibit enzymes such as xanthine oxidase .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the cyclization of beta-keto esters with hydroxylamine or the condensation of propenones with hydroxylamine hydrochloride. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Another novel route to 5-substituted 3-isoxazolols involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized via acyl Meldrum's acids . Additionally, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate .

Molecular Structure Analysis

Isoxazole derivatives exhibit a variety of molecular structures, with the isoxazole ring often forming dihedral angles with adjacent phenyl rings. For example, in the case of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the isoxazole ring makes a dihedral angle of approximately 25 degrees with the phenyl and bromophenyl rings . The molecular structure is further stabilized by interactions such as C—H…π contacts .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carboxylic acid group in 5-(3-Bromophenyl)isoxazole-3-carboxylic acid suggests that it can undergo reactions typical of carboxylic acids, such as esterification or amide formation. The bromine substituent also provides a site for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

Isoxazole derivatives, including those with a carboxylic acid group, are typically acidic and can exist in different tautomeric forms depending on the solvent polarity . The basicity and acidity of these compounds can be compared to that of carboxylic acids, and their physical properties, such as solubility, can vary with substitution patterns . The presence of substituents like bromine can influence the compound's reactivity and physical properties, such as melting point and solubility.

科学的研究の応用

-

Application in Peptide Synthesis

- Field : Organic Chemistry and Drug Technology

- Summary : 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid (AMIA), a β-amino acid with an isoxazole ring, has been investigated for its application in the solid phase synthesis of α/β-Mixed Peptides . These hybrid peptides consisting of α and β-amino acids show great promise as peptidomimetics that can be used as therapeutic agents .

- Methods : AMIA was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .

- Results : The synthesized compounds were characterized by tandem mass spectrometry, presenting the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .

-

Application in Drug Discovery

- Field : Medicinal Chemistry

- Summary : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- Methods : Various synthetic techniques are in use for isoxazole synthesis, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

- Results : The core structure of isoxazole has been tested due to their anticancer, anti-inflammatory, and antibacterial activities .

-

Anti-Parkinson Agent

- Field : Medicinal Chemistry

- Summary : In 2019, Mishra and his group introduced a synthetic method for novel 3,5-disubstituted isoxazole scaffolds, which can be used as a possible anti-Parkinson agent .

- Methods : Initially, acetophenone was reacted with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature .

- Results : This furnished methyl 2,4-dioxo-4-phenylbutanoate .

-

Photoaffinity Labeling and Chemoproteomic Studies

- Field : Biochemistry

- Summary : Isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies . Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .

- Methods : The azirine intermediate can react with nucleophiles, especially carboxylic acids .

- Results : Given the photoreactions, isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies .

-

Antibiotics

- Field : Medicinal Chemistry

- Summary : An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin and flucloxacillin .

- Methods : These antibiotics are synthesized using various chemical reactions involving the isoxazolyl group .

- Results : These antibiotics have been found to be effective against a wide range of bacterial infections .

特性

IUPAC Name |

5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKRALPUNLGDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647051 | |

| Record name | 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

CAS RN |

887979-15-9 | |

| Record name | 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。